3-(1,1-Difluoroethyl)benzonitrile
Overview
Description
3-(1,1-Difluoroethyl)benzonitrile is a chemical compound with the CAS Number: 55805-06-6 . It has a molecular weight of 167.16 and its IUPAC name is this compound . It is commonly used in scientific research and industrial applications.
Synthesis Analysis
The synthesis of this compound involves the use of 3-acetylbenzonitrile and deoxo-fluor . The mixture is stirred overnight at 85°C, basified with saturated NaHCO3, and extracted with CH2Cl2 . The combined organic phases are washed with brine, dried over Na2SO4, filtered, and evaporated .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 167.16 . Its physical and chemical properties would be determined by its molecular structure, which includes a benzonitrile group and a difluoroethyl group .Scientific Research Applications
1. Solar Cell Applications
Benzonitrile derivatives, including variants like 3-(1,1-Difluoroethyl)benzonitrile, have been demonstrated to be effective as electrolyte solvents in Dye-Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability and efficiency in solar cells, making it a valuable component in renewable energy technology (Latini et al., 2014).
2. Vibrational Spectroscopy
The vibrational spectroscopy of benzonitrile clusters, such as benzonitrile-(H2O) and benzonitrile-(CH3OH), provides insights into molecular interactions and structures. This has implications in the field of molecular physics and chemistry (Ishikawa et al., 1999).
3. High-Temperature Reactions
In high-temperature vapor-phase reactions, benzylic substrates react with nitrogen trifluoride to produce products like benzonitrile. Understanding these reactions is crucial for chemical synthesis and industrial applications (Belter, 2011).
4. Electrolyte Additive in Batteries
Benzonitrile derivatives, such as 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives in high voltage lithium-ion batteries. They improve cyclic stability and overall performance, indicating potential for advancements in energy storage technologies (Huang et al., 2014).
5. Corrosion Inhibition
Benzonitrile derivatives have been studied as corrosion inhibitors for metals like steel. Their effectiveness in protecting metals from corrosion is valuable for industrial applications, particularly in acidic environments (Chaouiki et al., 2018).
6. Solvent Properties in Ionic Liquids
Benzonitrile's properties as a solvent, particularly in ionic liquids, have been studied. Its sensitivity to electrostatic characteristics makes it an important probe for understanding the solvation and local structure of ionic liquids (Zhang et al., 2013).
7. Synthesis of Organic Compounds
Benzonitrile is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Innovative synthetic methods involving benzonitriles expand the possibilities in organic synthesis (Jia & Wang, 2016).
Properties
IUPAC Name |
3-(1,1-difluoroethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVHWXDEFWFFSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300344 | |
Record name | 3-(1,1-Difluoroethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55805-06-6 | |
Record name | 3-(1,1-Difluoroethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55805-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Difluoroethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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